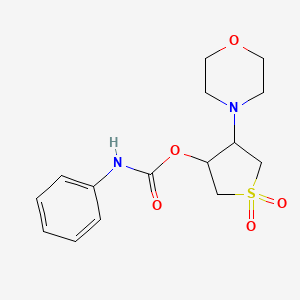![molecular formula C21H29N3O4S B4298595 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B4298595.png)
1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine, also known as ADAMANT-1, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in a variety of scientific research studies.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine involves the inhibition of various enzymes and proteins that are involved in disease progression. 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine can alter the expression of genes that are involved in disease progression. 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a protein that is involved in the folding and stabilization of other proteins. By inhibiting Hsp90, 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine can prevent the formation of harmful protein aggregates that are associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects. In cancer research, 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has been shown to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's disease and Parkinson's disease research, 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has been shown to protect neurons from oxidative stress and prevent the formation of harmful protein aggregates. 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its anti-inflammatory effects and its potential applications in the treatment of various inflammatory diseases. Additionally, further research could be done to optimize the synthesis method of 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine and to improve its solubility and stability in aqueous solutions.
Scientific Research Applications
1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, 1-(1-adamantyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has been shown to protect neurons from oxidative stress and prevent the formation of harmful protein aggregates.
properties
IUPAC Name |
1-(1-adamantyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-15-2-3-19(24(25)26)11-20(15)29(27,28)23-6-4-22(5-7-23)21-12-16-8-17(13-21)10-18(9-16)14-21/h2-3,11,16-18H,4-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBCGRHOQPVXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298519.png)
![5-(4-bromophenyl)-3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298531.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298537.png)
![octahydro-2H-quinolizin-1-ylmethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4298543.png)
![3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298545.png)
![1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B4298554.png)
![5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4298563.png)


![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4298573.png)
![8-[2-(1-adamantyloxy)ethyl]-7-(4-bromophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4298578.png)

![1-(1-adamantyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4298591.png)
![4-({5-(4-chlorophenyl)-1-[(2,4-dinitrophenyl)amino]-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4298620.png)